N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a pyridazinone core structure
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c20-16-4-2-1-3-14(16)11-22-18(25)12-24-19(26)10-9-17(23-24)13-5-7-15(21)8-6-13/h1-10H,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNKTWUEQCXERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the 4-fluorophenyl and 2-chlorobenzyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-(2-chlorobenzyl)-2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Uniqueness
N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound for various applications.
Biological Activity
N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, biological mechanisms, and the implications of its activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 399.8 g/mol. The compound features a pyridazinone core, which is critical for its biological activity. The presence of halogen substituents (chlorine and fluorine) enhances lipophilicity and membrane permeability, factors that contribute to its efficacy against various pathogens.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the preparation of the pyridazinone core followed by the introduction of the 4-fluorophenyl and 2-chlorobenzyl groups. Reaction conditions often require specific catalysts and controlled temperatures to optimize yield and purity.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. A study screened various N-substituted phenyl-2-chloroacetamides, revealing significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria like Escherichia coli and the yeast Candida albicans .
Table 1: Antimicrobial Efficacy of Similar Compounds
| Compound | Target Pathogen | Efficacy Level |
|---|---|---|
| N-(4-fluorophenyl) chloroacetamide | Staphylococcus aureus | High |
| N-(3-bromophenyl) chloroacetamide | E. coli | Moderate |
| N-(2-chlorobenzyl) chloroacetamide | Candida albicans | Moderate |
This variation in activity is attributed to structural differences, particularly the positioning of substituents on the phenyl rings, which influences their interaction with microbial targets.
Anticancer Activity
Emerging studies suggest that this compound may also possess anticancer properties. For instance, related compounds have shown potent inhibitory effects on human class I histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation . These compounds have been observed to induce apoptosis in cancer cell lines and promote cell cycle arrest, indicating their potential as therapeutic agents in oncology.
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The halogenated groups enhance binding affinity, facilitating improved interaction with biological membranes and targets within cells .
Case Studies
Several case studies highlight the compound's potential:
- In Vitro Studies : A study involving various derivatives demonstrated that certain analogues effectively inhibited HDAC activity, leading to increased acetylation of histones and subsequent apoptosis in cancer cells .
- Antimicrobial Testing : In a quantitative structure-activity relationship (QSAR) analysis, compounds with similar structures were tested against a variety of pathogens, confirming their effectiveness against resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
